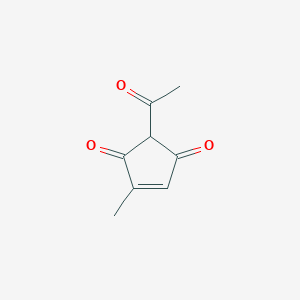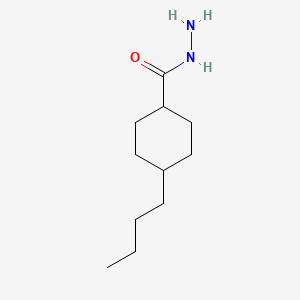
4-Butylcyclohexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C11H22N2O It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butylcyclohexane-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexanecarboxylic acid in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylicacid, 4-butyl-, hydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
4-Butylcyclohexane-1-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.
Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylicacid, 4-butyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Butylcyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid hydrazide: Lacks the butyl group, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 4-butyl-, amide: Contains an amide group instead of a hydrazide group, resulting in different chemical properties and uses.
Cyclohexanecarboxylic acid, 4-butyl-, ester: The ester group imparts different solubility and reactivity compared to the hydrazide group.
The uniqueness of cyclohexanecarboxylicacid, 4-butyl-, hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
414904-88-4 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
4-butylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-9-5-7-10(8-6-9)11(14)13-12/h9-10H,2-8,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
GBKDCKUFKOVLBI-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NN |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)
![2,6-Diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenol](/img/structure/B1655657.png)
![2-[[4-(Pyrimidin-2-ylsulfanylmethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B1655658.png)
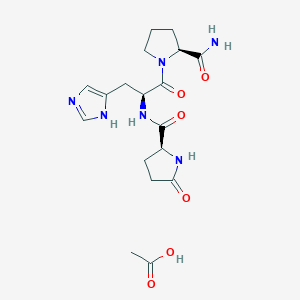
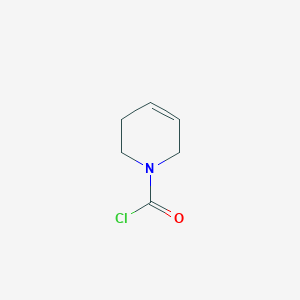
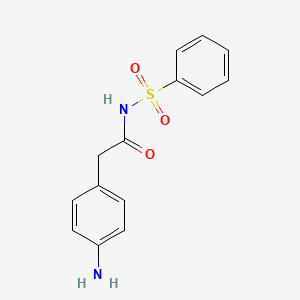
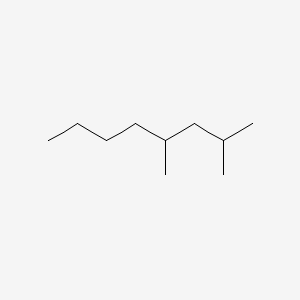
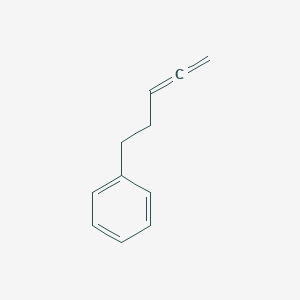
![(3S,6S)-3-Butyl-6-[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B1655668.png)
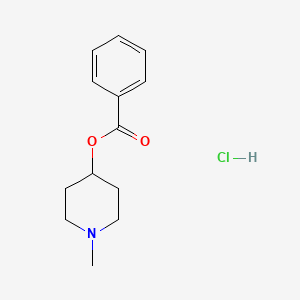
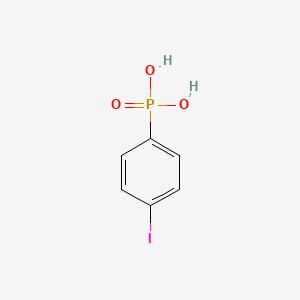
![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)

